molecular formula C9H16O B14614620 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- CAS No. 60335-72-0

2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl-

Cat. No.: B14614620
CAS No.: 60335-72-0
M. Wt: 140.22 g/mol
InChI Key: KOKMNPSEEWYDAO-UHFFFAOYSA-N
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Description

2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms

Preparation Methods

The synthesis of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6-dihydro-2H-pyran with ethylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.

Chemical Reactions Analysis

2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyranones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyranones, while reduction produces dihydropyran derivatives.

Mechanism of Action

The mechanism by which 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The pathways involved often include the formation of reactive intermediates that can further react to produce biologically active compounds .

Comparison with Similar Compounds

2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 2H-Pyran, 2-ethyl-5,6-dihydro-2,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

60335-72-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6-ethyl-4,6-dimethyl-2,3-dihydropyran

InChI

InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h7H,4-6H2,1-3H3

InChI Key

KOKMNPSEEWYDAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(CCO1)C)C

Origin of Product

United States

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